molecular formula C22H19NO3 B3035494 (E)-methyl 2-(3-(naphthalen-2-yl)but-2-enamido)benzoate CAS No. 321674-72-0

(E)-methyl 2-(3-(naphthalen-2-yl)but-2-enamido)benzoate

Cat. No.: B3035494
CAS No.: 321674-72-0
M. Wt: 345.4 g/mol
InChI Key: QKSZNUWDXFLUDC-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-methyl 2-(3-(naphthalen-2-yl)but-2-enamido)benzoate is an organic compound belonging to the class of acylaminobenzoic acid derivatives. These compounds are characterized by the presence of an amide group attached to a benzoic acid moiety. The compound’s structure includes a naphthalene ring, which is known for its aromatic properties, contributing to the compound’s stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-(3-(naphthalen-2-yl)but-2-enamido)benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of 2-aminobenzoic acid with 3-(naphthalen-2-yl)but-2-enoyl chloride in the presence of a base such as triethylamine. This reaction forms the amide bond, resulting in 2-(3-(naphthalen-2-yl)but-2-enamido)benzoic acid.

    Esterification: The next step involves the esterification of the carboxylic acid group using methanol and a catalyst such as sulfuric acid. This step converts the carboxylic acid into the methyl ester, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-(3-(naphthalen-2-yl)but-2-enamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Nitro, sulfo, or halo derivatives.

Scientific Research Applications

(E)-methyl 2-(3-(naphthalen-2-yl)but-2-enamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its aromatic nature makes it suitable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s structure allows it to interact with various biological targets.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development. Its ability to modulate specific biological pathways makes it a candidate for further pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it valuable in the development of new materials with desired properties.

Mechanism of Action

The mechanism of action of (E)-methyl 2-(3-(naphthalen-2-yl)but-2-enamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with a similar naphthalene moiety but different functional groups, used in click chemistry and as enzyme inhibitors.

    2-Naphthol Derivatives: Compounds like xanthenes, furans, pyrans, and oxazines synthesized from 2-naphthol analogues, used in various chemical and biological applications.

Uniqueness

(E)-methyl 2-(3-(naphthalen-2-yl)but-2-enamido)benzoate stands out due to its unique combination of aromatic rings and functional groups, providing a versatile platform for chemical modifications and biological interactions. Its stability and reactivity make it a valuable compound for diverse scientific research and industrial applications.

Properties

IUPAC Name

methyl 2-[[(E)-3-naphthalen-2-ylbut-2-enoyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c1-15(17-12-11-16-7-3-4-8-18(16)14-17)13-21(24)23-20-10-6-5-9-19(20)22(25)26-2/h3-14H,1-2H3,(H,23,24)/b15-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSZNUWDXFLUDC-FYWRMAATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=CC=CC=C1C(=O)OC)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)NC1=CC=CC=C1C(=O)OC)/C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-methyl 2-(3-(naphthalen-2-yl)but-2-enamido)benzoate
Reactant of Route 2
Reactant of Route 2
(E)-methyl 2-(3-(naphthalen-2-yl)but-2-enamido)benzoate
Reactant of Route 3
(E)-methyl 2-(3-(naphthalen-2-yl)but-2-enamido)benzoate
Reactant of Route 4
Reactant of Route 4
(E)-methyl 2-(3-(naphthalen-2-yl)but-2-enamido)benzoate
Reactant of Route 5
Reactant of Route 5
(E)-methyl 2-(3-(naphthalen-2-yl)but-2-enamido)benzoate
Reactant of Route 6
Reactant of Route 6
(E)-methyl 2-(3-(naphthalen-2-yl)but-2-enamido)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.